

Step-by-step synthesis protocol for 3-(4-Bromophenyl)-1,1-diethylurea.

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-1,1-diethylurea

Cat. No.: B2763261

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Application Note: Synthesis of 3-(4-Bromophenyl)-1,1-diethylurea

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This document provides a detailed protocol for the synthesis of **3-(4-Bromophenyl)-1,1-diethylurea**, a valuable intermediate in drug discovery and development. The outlined procedure is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

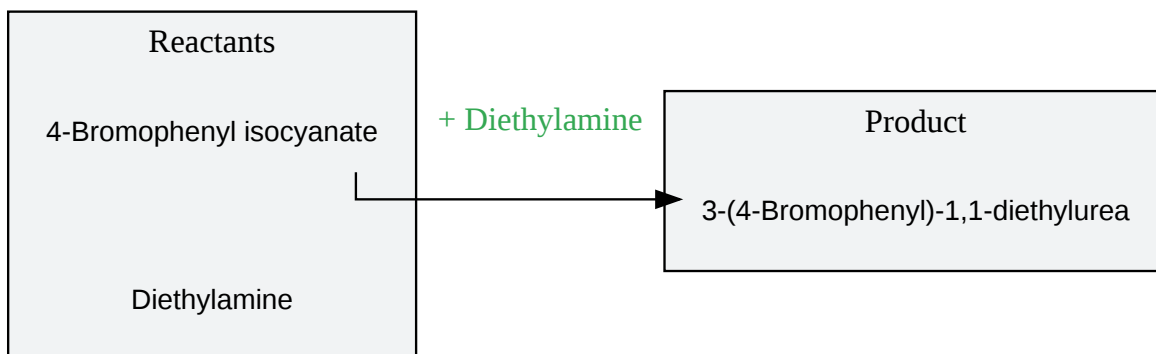
Introduction

3-(4-Bromophenyl)-1,1-diethylurea is a disubstituted urea derivative. Substituted ureas are an important class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This protocol details the straightforward synthesis of the title compound via the reaction of 4-bromophenyl isocyanate with diethylamine.

Reaction Scheme

The synthesis proceeds through the nucleophilic addition of diethylamine to the isocyanate group of 4-bromophenyl isocyanate.

Figure 1: Reaction scheme for the synthesis of **3-(4-Bromophenyl)-1,1-diethylurea**.



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Caption: Synthesis of **3-(4-Bromophenyl)-1,1-diethylurea**.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of **3-(4-Bromophenyl)-1,1-diethylurea**.

Materials:

- 4-Bromophenyl isocyanate
- Diethylamine
- Anhydrous acetone
- Hexanes
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Equipment:

- Round-bottom flask

- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and chamber
- Glass funnel
- Filter paper
- Chromatography column

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous acetone (10 mL per gram of isocyanate). Place the flask in an ice bath and stir the solution.
- **Addition of Amine:** Slowly add diethylamine (1.1 eq) dropwise to the stirred solution of 4-bromophenyl isocyanate over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material (4-bromophenyl isocyanate) indicates the completion of the reaction.
- **Work-up:** Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
- **Purification:**

- Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.
- Column Chromatography: If further purification is required, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Safety Precautions:

- 4-Bromophenyl isocyanate is a hazardous substance; handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
- Diethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.
- Acetone is a flammable solvent. Avoid open flames.

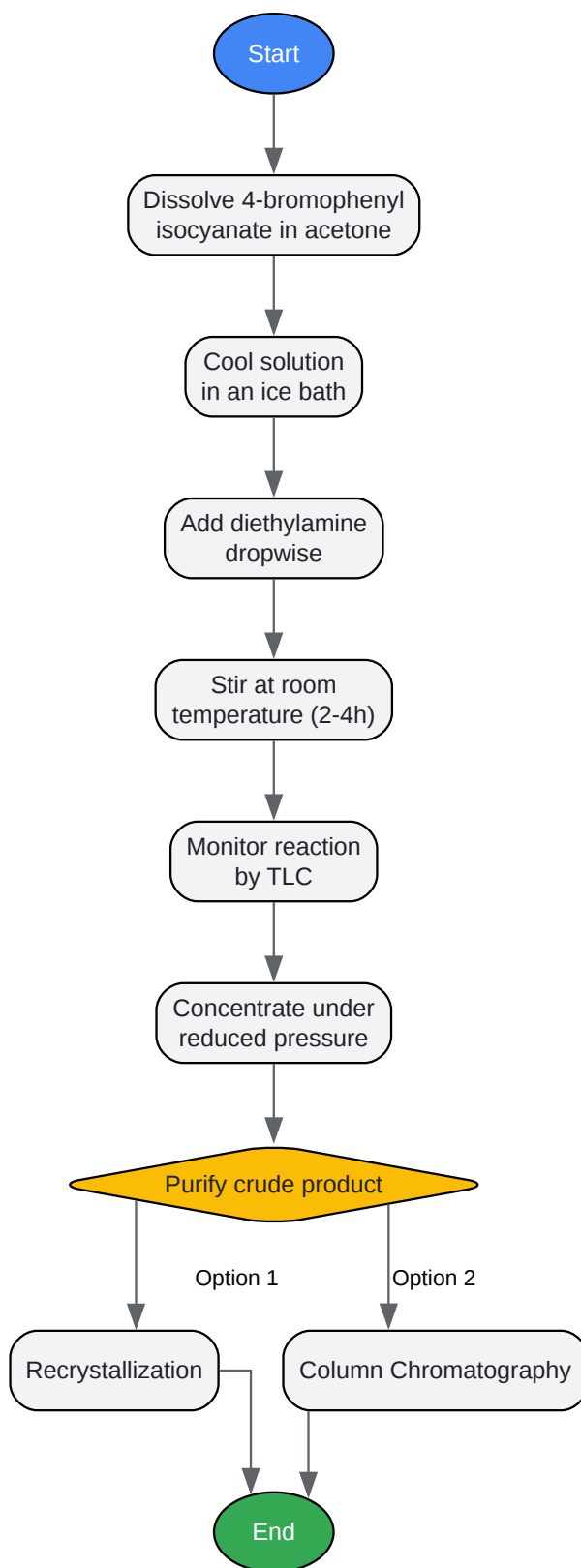
Data Summary

The following table summarizes the key quantitative data for the synthesis of **3-(4-Bromophenyl)-1,1-diethylurea**.

Parameter	Value
Molecular Formula	C ₁₁ H ₁₅ BrN ₂ O
Molecular Weight	271.15 g/mol
Typical Yield	85-95%
Reaction Time	2-4 hours
Reaction Temperature	0 °C to Room Temperature
Melting Point	42-44 °C

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **3-(4-Bromophenyl)-1,1-diethylurea**.



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Caption: Workflow for the synthesis of **3-(4-Bromophenyl)-1,1-diethylurea**.

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